![molecular formula C12H22O2 B2832844 2-Cyclohexyl-3,3-dimethylbutanoic acid CAS No. 83357-64-6](/img/structure/B2832844.png)
2-Cyclohexyl-3,3-dimethylbutanoic acid
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Overview
Description
“2-Cyclohexyl-3,3-dimethylbutanoic acid” is a chemical compound with the CAS Number: 83357-64-6 . It has a molecular weight of 198.31 . The compound is in powder form and is typically stored at room temperature . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for “2-Cyclohexyl-3,3-dimethylbutanoic acid” is1S/C12H22O2/c1-12(2,3)10(11(13)14)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,13,14)
. This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a melting point range of 65-68 degrees Celsius . It’s a powder at room temperature .Scientific Research Applications
Intramolecular Cycloadditions
One application of related cyclohexene structures involves intramolecular cycloadditions, where cyclobutadiene and tethered dienes undergo reactions to afford highly functionalized adducts. These reactions demonstrate the versatility of cyclohexene derivatives in synthesizing complex molecular architectures, providing insights into reactivity trends and the factors influencing pericyclic pathways (J. Limanto et al., 2003).
Synthesis of Cyclopentanones
Another study explores the acid-catalyzed ring expansion of isopropenylcyclobutanols to 2,2-dimethyl cyclopentanones. This method facilitates access to a family of sesquiterpenes, demonstrating the utility of cyclohexene derivatives in organic synthesis and the preparation of complex natural products (A. Bernard et al., 2005).
Synthesis of Arylmethylene Bis Compounds
The reaction between dimedone and various aldehydes in the presence of ZnO catalysts leads to the synthesis of 2,2′-Arylmethylene bis compounds. This highlights the role of cyclohexene derivatives in facilitating reactions that yield significant yields of target compounds, showcasing their importance in the synthesis of complex molecular structures (M. Maghsoodlou et al., 2010).
Dual Fluorescence Studies
Studies on the spectral characteristics of related compounds in different media reveal dual fluorescence phenomena. Such investigations contribute to understanding the photophysical behavior of cyclohexene derivatives, which can be applied in developing optical materials and sensors (Krishnamoorthy & Dogra, 2000).
Crystal Structure Analysis
The crystal structure analysis of compounds with cyclobutyl and cyclohexyl groups provides valuable information on molecular geometry, hydrogen bonding interactions, and the stability of molecular structures. This knowledge is crucial for designing molecules with desired properties for applications in material science and pharmaceuticals (Yan-bai Yin et al., 2007).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-cyclohexyl-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-12(2,3)10(11(13)14)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPRVCGZVVRAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1CCCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-3,3-dimethylbutanoic acid | |
CAS RN |
83357-64-6 |
Source
|
Record name | 2-cyclohexyl-3,3-dimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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